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1-(3-Chlorophenyl)-N-methylethanamine hydrochloride
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Overview
Description
1-(3-Chlorophenyl)-N-methylethanamine hydrochloride is a chemical compound that belongs to the class of substituted phenethylamines It is characterized by the presence of a chlorophenyl group attached to an ethanamine backbone, with a methyl group on the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chlorophenyl)-N-methylethanamine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 3-chlorophenylacetonitrile and methylamine.
Reduction: The nitrile group of 3-chlorophenylacetonitrile is reduced to the corresponding amine using a reducing agent such as lithium aluminum hydride (LiAlH4).
Alkylation: The resulting amine is then alkylated with methyl iodide (CH3I) to introduce the methyl group on the nitrogen atom.
Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid (HCl).
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve more scalable and efficient methods, such as:
Catalytic Hydrogenation: Using a palladium catalyst on carbon (Pd/C) for the reduction step.
Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and yield.
Purification: Employing crystallization or recrystallization techniques to obtain high-purity hydrochloride salt.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chlorophenyl)-N-methylethanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield secondary amines.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles such as hydroxide ions (OH-) or amines can replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted phenethylamines.
Scientific Research Applications
1-(3-Chlorophenyl)-N-methylethanamine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a precursor in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Pharmacology: The compound is investigated for its interactions with neurotransmitter receptors, such as serotonin and dopamine receptors.
Biological Studies: It is used in research to understand its effects on cellular signaling pathways and its potential as a therapeutic agent.
Industrial Applications: The compound is explored for its use in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(3-Chlorophenyl)-N-methylethanamine hydrochloride involves its interaction with specific molecular targets:
Neurotransmitter Receptors: The compound binds to serotonin and dopamine receptors, modulating their activity and influencing neurotransmitter release.
Signaling Pathways: It affects intracellular signaling pathways, leading to changes in cellular responses and functions.
Enzyme Inhibition: The compound may inhibit certain enzymes involved in neurotransmitter metabolism, thereby altering their levels in the brain.
Comparison with Similar Compounds
Similar Compounds
1-(3-Chlorophenyl)piperazine: A structurally similar compound with a piperazine ring instead of an ethanamine backbone.
1-(4-Chlorophenyl)-N-methylethanamine: Similar structure but with the chlorine atom at the para position.
1-(3,4-Dichlorophenyl)-N-methylethanamine: Contains two chlorine atoms on the phenyl ring.
Uniqueness
1-(3-Chlorophenyl)-N-methylethanamine hydrochloride is unique due to its specific substitution pattern and its potential pharmacological properties. Its ability to interact with multiple neurotransmitter receptors and its versatility in chemical reactions make it a valuable compound for research and industrial applications.
Biological Activity
1-(3-Chlorophenyl)-N-methylethanamine hydrochloride, commonly referred to as a chiral amine compound, has garnered attention for its potential biological activities. This compound features a chlorophenyl group linked to an ethylamine backbone, which enhances its pharmacological properties and interactions with biological systems. This article delves into the biological activity of this compound, highlighting its mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
The structural formula of this compound can be represented as follows:
The hydrochloride salt form improves the compound's stability and solubility in aqueous solutions, making it suitable for various pharmaceutical applications.
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. Research indicates that it may modulate serotonin and norepinephrine pathways, which are critical for mood regulation. Such interactions suggest its potential efficacy in treating mood disorders such as depression and anxiety.
Key Mechanisms:
- Serotonin Receptor Interaction : The compound may enhance serotonin signaling, contributing to its antidepressant effects.
- Norepinephrine Modulation : By influencing norepinephrine levels, it may help alleviate symptoms of anxiety.
Biological Activity Overview
Research has demonstrated various biological activities associated with this compound:
Activity | Description |
---|---|
Antidepressant | Potentially effective in alleviating symptoms of depression through serotonin modulation. |
Anxiolytic | May reduce anxiety by influencing norepinephrine pathways. |
Neurotransmitter Interaction | Engages with serotonin and norepinephrine receptors, impacting mood regulation. |
Case Studies and Research Findings
Several studies have explored the pharmacological properties of this compound:
- Antidepressant Efficacy :
- Anxiolytic Properties :
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with structurally similar compounds to understand its unique pharmacological profile:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
(S)-1-(3-Chlorophenyl)ethanamine | Stereoisomer with opposite chirality | Potentially different pharmacological effects |
4-Chloroamphetamine | Chlorinated phenethylamine | Known stimulant properties |
3-Chloro-N,N-dimethylphenethylamine | Dimethylated amine structure | Increased lipophilicity may alter CNS activity |
This comparative analysis underscores the distinct biological activities that arise from subtle structural differences among related compounds.
Properties
IUPAC Name |
1-(3-chlorophenyl)-N-methylethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN.ClH/c1-7(11-2)8-4-3-5-9(10)6-8;/h3-7,11H,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MINQBPMFWXNSKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)Cl)NC.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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